3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Description
3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C21H25BrN2O2 and its molecular weight is 417.347. The purity is usually 95%.
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Biological Activity
3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a hexahydroimidazo ring system with various substituents that may influence its biological activity. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H25BrN2O2
- Molecular Weight : 417.347 g/mol
- CAS Number : 1106749-96-5
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. In vitro tests demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In cell line studies, it exhibited cytotoxicity against cancer cells while showing relatively low toxicity to normal cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects. It has been shown to enhance neuronal survival in models of oxidative stress and may modulate pathways associated with neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
Substituent | Effect on Activity |
---|---|
Hydroxy group | Enhances solubility and potential binding |
Methoxy group | Increases lipophilicity and bioavailability |
p-Tolyl group | Contributes to hydrophobic interactions |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL .
- Anticancer Research : In a study focusing on breast cancer cell lines (MCF-7), the compound induced apoptosis through the activation of caspase pathways. The IC50 values were reported at approximately 15 µM .
- Neuroprotection : Research conducted on neuronal cell cultures indicated that treatment with this compound reduced oxidative stress markers by 30% compared to controls. This suggests a potential role in neurodegenerative disease management .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2O2.BrH/c1-16-6-8-17(9-7-16)21(24)15-22(20-5-3-4-14-23(20)21)18-10-12-19(25-2)13-11-18;/h6-13,24H,3-5,14-15H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPJXZHQWJTJLH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)OC)O.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.